4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
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Description
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H21ClN6 and its molecular weight is 368.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.1516224 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to interact with various receptors . For instance, some piperazine derivatives are known to bind with high affinity to multiple receptors, including dopamine receptors .
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . They can interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Pharmacokinetics
It’s known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the physiological state of the organism, and environmental conditions .
Biological Activity
The compound 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a derivative of pyrimidine that has garnered attention for its diverse biological activities. This article will delve into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H21ClN6, with a molecular weight of approximately 368.86 g/mol. The presence of the piperazine moiety and the pyrazole ring contributes to its pharmacological properties, particularly in targeting various biological pathways.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁ClN₆ |
Molecular Weight | 368.86 g/mol |
CAS Number | Not available |
Solubility | Not specified |
Antimicrobial Activity
Research indicates that derivatives of pyrazole and pyrimidine exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown efficacy against various bacterial strains and fungi. In a study comparing several derivatives, compounds with similar structural features demonstrated up to 98% inhibition against Mycobacterium tuberculosis at concentrations as low as 6.25 µg/mL .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. A series of related pyrazole derivatives showed promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, with inhibitory activities reaching up to 85% at specific concentrations . This suggests that the compound may have potential therapeutic applications in inflammatory diseases.
Anticancer Potential
Pyrimidine derivatives have been extensively studied for their anticancer activities. The compound has been linked to the inhibition of Aurora kinase and FMS-related tyrosine kinase (FLT3), both of which are crucial in cancer cell proliferation and survival . Studies have indicated that compounds targeting these kinases can disrupt mitotic processes, leading to apoptosis in tumor cells.
Neuropharmacological Effects
Additionally, piperazine derivatives are known for their neuropharmacological activities. The compound's structure allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .
Table 2: Summary of Biological Activities
Activity Type | Effectiveness (%) | Reference |
---|---|---|
Antimicrobial | Up to 98% | |
Anti-inflammatory | Up to 85% | |
Anticancer (Aurora Kinase) | Significant inhibition | |
Neuropharmacological | Potential effects |
Case Study 1: Antimicrobial Screening
A recent study screened various pyrazole derivatives against standard bacterial strains such as E. coli and Staphylococcus aureus. The compound exhibited notable antibacterial activity at concentrations comparable to established antibiotics like ampicillin .
Case Study 2: Inhibition of Cytokines
In vitro studies demonstrated that the compound significantly inhibited TNF-α and IL-6 production in lipopolysaccharide-stimulated macrophages, showcasing its potential as an anti-inflammatory agent .
Case Study 3: Cancer Cell Proliferation
Research involving cancer cell lines revealed that the compound could inhibit cell proliferation by targeting FLT3 signaling pathways, suggesting a mechanism for its anticancer effects .
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6/c1-14-11-15(2)26(23-14)19-12-18(21-13-22-19)25-9-7-24(8-10-25)17-6-4-3-5-16(17)20/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGZYDIKMKPIIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.